molecular formula C13H23N3O B1474121 (1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol CAS No. 2069335-34-6

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol

Cat. No. B1474121
CAS RN: 2069335-34-6
M. Wt: 237.34 g/mol
InChI Key: JHXNUDHNHXSSLJ-UHFFFAOYSA-N
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Description

(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-yl)methanol, also known as TMPPM, is an organic compound of significant research interest. It belongs to the class of organic compounds known as piperidines and is a derivative of (1-methyl-4-piperidinyl)methanol. TMPPM has a variety of applications in the scientific research field, ranging from its use as a substrate in enzymatic assays to its potential as a therapeutic agent.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

One significant application area for related compounds involves their role as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes, which is crucial for understanding drug-drug interactions and metabolism. Chemical inhibitors with high potency and selectivity are essential tools for phenotyping the involvement of specific CYP isoforms in drug metabolism. For instance, certain pyrazole derivatives exhibit selectivity towards CYP2A6, highlighting the utility of structurally similar compounds in delineating the metabolic pathways of drugs and predicting potential drug interactions (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Pyrazole Derivatives

Pyrazoles, including compounds structurally related to the query molecule, are central to various agrochemical and pharmaceutical applications due to their wide range of biological activities. Research into the synthesis of pyrazole derivatives under different conditions has led to the discovery of compounds with herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This underscores the potential of such compounds in developing new therapeutic agents and agrochemical products (Sheetal et al., 2018).

Application in Polymer Membranes for Fuel Additives

Another research direction explores the use of methanol and related oxygenated compounds in the production of fuel additives like Methyl Tert-butyl Ether (MTBE). The separation of methanol/MTBE mixtures through pervaporation using polymer membranes demonstrates the application of chemical engineering principles to improve fuel performance and reduce hazardous emissions. This highlights the intersection of organic chemistry and materials science in addressing environmental and energy efficiency challenges (Pulyalina et al., 2020).

Methanol as a Marker for Insulating Paper Degradation

In the field of electrical engineering, methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. Research into the generation of methanol during the aging of oil-immersed insulating papers and its correlation with cellulose degradation provides a novel approach to monitoring the health of power transmission equipment (Jalbert et al., 2019).

properties

IUPAC Name

[1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-10-13(11(2)15(3)14-10)8-16-6-4-12(9-17)5-7-16/h12,17H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXNUDHNHXSSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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